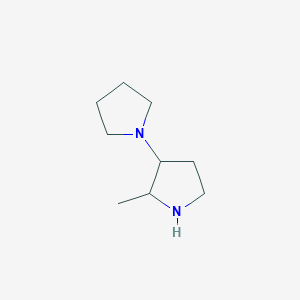

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine

Description

Structural Identity and Nomenclature

This compound possesses a well-defined molecular structure that can be systematically described through various chemical nomenclature systems and analytical parameters. The compound's molecular formula is established as C9H18N2, indicating the presence of nine carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms within its structural framework. This composition results in a molecular weight of 154.25 daltons, placing it within the medium molecular weight range typical of many bioactive heterocyclic compounds.

The systematic nomenclature of this compound reflects its structural complexity through the International Union of Pure and Applied Chemistry naming convention. The primary name, this compound, describes a pyrrolidine ring system bearing a methyl substituent at the second position and a pyrrolidine group attached at the third position. The Chemical Abstracts Service has assigned this compound the unique registry number 1803599-37-2, which serves as its definitive identifier in chemical databases and literature.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1NCCC1N2CCCC2, which provides a linear textual description of the molecular connectivity. Additionally, the International Chemical Identifier string InChI=1S/C9H18N2/c1-8-9(4-5-10-8)11-6-2-3-7-11/h8-10H,2-7H2,1H3 offers a standardized method for representing the compound's structure in computational chemistry applications.

Table 1: Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H18N2 |

| Molecular Weight | 154.25 g/mol |

| Chemical Abstracts Service Number | 1803599-37-2 |

| International Chemical Identifier Key | FALPABWKFRGRDL-UHFFFAOYSA-N |

| Boiling Point | 216.9 ± 8.0 degrees Celsius at 760 mmHg |

| Flash Point | 82.0 ± 9.4 degrees Celsius |

| Density | 1.0 ± 0.1 g/cm³ |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25 degrees Celsius |

Historical Context of Discovery and Development

The development and characterization of this compound must be understood within the broader historical context of pyrrolidine chemistry and heterocyclic compound research. The pyrrolidine ring system itself has been recognized since the early days of organic chemistry, with its parent compound pyrrolidine being known as tetrahydropyrrole. The systematic study of pyrrolidine derivatives gained momentum throughout the twentieth century as chemists recognized the importance of five-membered nitrogen heterocycles in natural product chemistry and pharmaceutical applications.

The specific compound this compound emerged from research focused on developing more complex pyrrolidine architectures that could offer enhanced biological activity or improved synthetic utility. The synthesis and characterization of bicyclic pyrrolidine systems became particularly important in medicinal chemistry as researchers sought to create compounds with rigid conformations and specific three-dimensional orientations that could interact more effectively with biological targets.

Industrial interest in pyrrolidine derivatives has grown significantly due to their widespread occurrence in natural alkaloids and their proven utility in pharmaceutical development. The five-membered pyrrolidine ring is present in numerous natural alkaloids including nicotine and hygrine, and it forms the basis for important drug classes such as the racetam compounds. This historical precedent has driven continued research into more complex pyrrolidine derivatives, including bicyclic systems like this compound.

Classification in Heterocyclic Chemistry

Within the systematic classification of heterocyclic compounds, this compound occupies a specific position as a saturated nitrogen-containing bicyclic system. Heterocyclic compounds are fundamentally classified as cyclic organic compounds containing at least one heteroatom, which is an atom other than carbon, within the ring structure. The most common heteroatoms encountered in heterocyclic chemistry are nitrogen, oxygen, and sulfur, with nitrogen being particularly prevalent due to its ability to participate in various bonding arrangements.

The compound belongs to the broader class of pyrrolidines, which are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms. Pyrrolidines are distinguished from their unsaturated counterparts, the pyrroles, by the absence of aromatic character and the presence of saturated carbon-carbon bonds throughout the ring system. This saturation imparts specific conformational and reactivity characteristics that differentiate pyrrolidines from aromatic nitrogen heterocycles such as pyridine or pyrrole.

More specifically, this compound can be classified as a substituted pyrrolidine derivative featuring both alkyl substitution and nitrogen substitution. The presence of the methyl group at the second position represents a simple alkyl substitution, while the pyrrolidine group attached at the third position through a nitrogen linkage creates a bicyclic system. This dual substitution pattern places the compound within the category of complex pyrrolidine derivatives that have been extensively studied for their potential biological activities.

Table 2: Hierarchical Classification of this compound

| Classification Level | Category |

|---|---|

| Kingdom | Organic Compounds |

| Superclass | Organoheterocyclic Compounds |

| Class | Pyrrolidines |

| Subclass | Substituted Pyrrolidines |

| Direct Parent | Bicyclic Pyrrolidine Derivatives |

| Ring System | Five-membered Saturated Nitrogen Heterocycle |

| Substitution Pattern | 2-Methyl-3-amino substituted |

Significance in Nitrogen-Containing Bicyclic Compounds

The significance of this compound within the realm of nitrogen-containing bicyclic compounds extends beyond its structural novelty to encompass important considerations in medicinal chemistry, synthetic methodology, and molecular recognition. Bicyclic nitrogen heterocycles have emerged as privileged scaffolds in drug discovery due to their ability to present functional groups in well-defined three-dimensional arrangements that can effectively interact with biological targets.

The pyrrolidine ring system is particularly noteworthy for its conformational characteristics, which result from the inherent flexibility of the five-membered saturated ring. Unlike aromatic heterocycles, pyrrolidines can adopt multiple conformational states, allowing for dynamic interaction with receptor sites and enzymes. When two pyrrolidine rings are connected as in this compound, the resulting bicyclic system gains additional conformational constraints while maintaining sufficient flexibility for biological activity.

Research has demonstrated that pyrrolidine derivatives exhibit remarkable versatility in medicinal chemistry applications, with the five-membered ring being widely used by medicinal chemists to obtain compounds for treating various human diseases. The bicyclic architecture of this compound represents an evolution in this approach, offering enhanced rigidity and potentially improved selectivity for biological targets compared to monocyclic pyrrolidine derivatives.

The compound's structural features also position it as a valuable building block for further synthetic elaboration. The presence of two nitrogen atoms in different chemical environments provides multiple sites for functionalization, while the bicyclic framework offers a stable platform for the introduction of additional substituents. This versatility has made compounds of this type attractive targets for synthetic chemists developing new methodologies for heterocyclic construction.

Table 3: Comparative Analysis of Bicyclic Nitrogen Heterocycles

Properties

IUPAC Name |

2-methyl-3-pyrrolidin-1-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-8-9(4-5-10-8)11-6-2-3-7-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALPABWKFRGRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine involves nucleophilic substitution reactions, hydrogenation steps, and catalytic processes. The main routes reported in literature and patents include:

Nucleophilic Substitution of Halogenated Precursors

One common approach involves the reaction of halogenated precursors such as 2-methyl-3-bromoprop-2-enenitrile with pyrrolidine under basic conditions. This nucleophilic substitution typically occurs in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the displacement of the bromide by the pyrrolidine nitrogen.

- Reaction conditions:

- Solvent: THF or DMF

- Temperature: Elevated (typically 50–80 °C)

- Base: Commonly a mild base to deprotonate pyrrolidine and enhance nucleophilicity

- Time: Several hours until completion

This method yields 2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile, a close analog, which can be further converted to the target compound through hydrogenation or other functional group transformations.

Michael Addition to Methyl Methacrylate

Another synthetic route is the Michael addition of pyrrolidine to methyl methacrylate, followed by subsequent modifications. An example from a large-scale synthesis involves:

- Charging pyrrolidine and methanol into a reaction vessel.

- Slow addition of methyl methacrylate over 2.5 hours at 50 °C.

- Maintaining the reaction for 24 hours.

- Removal of methanol and unreacted materials under reduced pressure to yield methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate with high purity (~96.6%).

This intermediate can be further processed to the desired compound.

| Reagent | Amount (g) | Moles | Role |

|---|---|---|---|

| Pyrrolidine | 871.3 | 12.25 | Nucleophile |

| Methanol | 332 | — | Solvent |

| Methyl methacrylate | 1226.8 | 12.25 | Michael acceptor |

| Reaction Conditions | Details |

|---|---|

| Temperature | 50 °C |

| Reaction Time | 24 hours |

| Purity of product | 96.6% |

| Yield | 2002.5 g (large scale) |

Hydrogenation of 2-Methylpyrroline Derivatives

A patented process describes the preparation of optically active 2-methylpyrrolidine derivatives, which are closely related to this compound. The key steps include:

- Hydrogenation of 2-methylpyrroline in a mixture of ethanol and methanol (2:1 to 3:1 v/v) at ambient temperature.

- Use of a platinum catalyst, preferably 5% platinum on carbon (Pt-C) or platinum (IV) oxide.

- Filtration to remove the catalyst.

- Isolation of the product as tartrate salts with high optical purity (≥50% ee).

This method avoids isolation of intermediates and uses non-corrosive reagents, making it suitable for scalable and environmentally friendlier synthesis.

| Step | Conditions |

|---|---|

| Catalyst | 5% Pt-C or PtO2 |

| Solvent | Ethanol:methanol (2:1 to 3:1 v/v) |

| Temperature | Ambient |

| Product Isolation | Filtration and recrystallization |

| Optical Purity | ≥50% enantiomeric excess (ee) |

Subsequent base treatment of the tartrate salt yields the free amine form of 2-methylpyrrolidine, which can be functionalized further to the target compound.

Comparative Analysis of Preparation Routes

| Preparation Method | Advantages | Disadvantages |

|---|---|---|

| Nucleophilic substitution with bromopropenenitrile | Straightforward, uses commercially available reagents | Requires elevated temperature and base; possible side reactions |

| Michael addition to methyl methacrylate | High purity product; scalable | Long reaction time; removal of solvents needed |

| Hydrogenation of 2-methylpyrroline | High optical purity; environmentally friendly | Requires precious metal catalyst; catalyst recovery necessary |

Research Findings and Notes

- The Michael addition route provides a high-yield intermediate useful for further transformations.

- The hydrogenation approach is preferred for enantiomerically enriched products, essential in pharmaceutical applications.

- The nucleophilic substitution method is versatile but may require optimization for yield and purity.

- Catalyst choice and solvent ratios are critical parameters influencing reaction efficiency and product quality in hydrogenation methods.

- Avoidance of corrosive reagents and isolation of intermediates is a significant advantage in recent patented processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine rings can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Moieties

Several compounds share structural similarities with 2-methyl-3-(pyrrolidin-1-yl)pyrrolidine, differing primarily in substituent placement or hybridization with other heterocycles:

Key Observations :

- Substituent Position : The methyl group at position 2 in the target compound contrasts with pyridine-based analogues (e.g., 6a ), where substituents are positioned on aromatic rings. This difference influences electron distribution and steric hindrance .

- Ring Hybridization : Compounds like BLU-945 integrate pyrrolidine into polycyclic systems (naphthyridine), enhancing planar rigidity compared to the bicyclic pyrrolidine framework of the target compound .

- Biological Activity : Pyrrolidine derivatives with fluorinated aryl groups (e.g., the TRK inhibitor in ) exhibit enhanced target affinity due to hydrophobic interactions, whereas the target compound’s lack of aromaticity may limit such interactions.

Substituent Effects on Bioactivity

- Pyrrolidin-1-yl vs. Piperidin-1-yl : Piperidine-containing analogues (e.g., 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine ) exhibit altered pharmacokinetics due to the larger ring size, which increases basicity and solubility .

- Methyl vs. Electron-Withdrawing Groups : In caspase inhibitors (e.g., isatin derivatives), methyl groups improve activity compared to sulfonyl moieties, suggesting that the methyl substituent in the target compound may enhance membrane permeability .

Physicochemical and Spectroscopic Comparisons

- NMR Shifts: Methyl protons in 6a resonate at 2.47 ppm as a singlet , whereas methyl groups in non-aromatic pyrrolidines (e.g., the target compound) may show upfield shifts due to reduced electron withdrawal.

- Molecular Weight : The piperidine-pyridine hybrid in has a molecular weight of 287.44 g/mol, suggesting the target compound (with two pyrrolidine rings) would have a lower molecular weight (~220–250 g/mol), impacting solubility and diffusion rates.

Biological Activity

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine, a compound with the CAS number 1803599-37-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The structure of this compound consists of a pyrrolidine core with a methyl group and another pyrrolidine substituent. This unique structure may contribute to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound's chiral nature allows it to bind stereospecifically to active sites, influencing enzymatic reactions and receptor activities. The following mechanisms have been suggested:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways and cellular signaling.

- Receptor Modulation : It has the potential to modulate receptor activities, which can affect physiological responses in various systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.

| Activity Type | Target Organisms | Mechanism |

|---|---|---|

| Antibacterial | MRSA, E. coli | Enzyme inhibition |

| Antiviral | Influenza A | Receptor binding |

Antibacterial Studies

A study conducted on a series of pyrrolidine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against multidrug-resistant strains such as MRSA. The mechanism involved inhibition of bacterial topoisomerases, crucial for DNA replication in bacteria .

Structure-Activity Relationship (SAR)

Research on related compounds has demonstrated that modifications in the pyrrolidine ring significantly affect their biological activities. For instance, compounds with specific substitutions showed enhanced potency against various bacterial strains .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. In vivo studies have suggested favorable metabolic stability, indicating potential for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-3-(pyrrolidin-1-yl)pyrrolidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, pyrrolidine derivatives are often synthesized via substitution reactions using fluorinated precursors (e.g., 2-fluorobenzaldehyde) with amines under heated conditions (150°C in DMF) and catalytic bases like potassium carbonate . Yield optimization requires precise control of stoichiometry, solvent choice (polar aprotic solvents enhance nucleophilicity), and reaction duration (monitored by TLC). Post-reaction purification via extraction (e.g., ethyl acetate) and column chromatography is critical to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound?

Structural confirmation relies on:

- 1H NMR : Characteristic peaks for pyrrolidine protons (δ 1.96–3.30 ppm) and methyl groups (δ 1.0–1.5 ppm) .

- Mass spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., 168.28 g/mol).

- Elemental analysis : Agreement between experimental and calculated nitrogen content (e.g., ~7.5–8.0% N) .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT) model reaction pathways by analyzing transition states and activation energies. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions for pyrrolidine functionalization . Key steps include:

Geometry optimization of reactants and intermediates.

Transition state analysis to identify rate-limiting steps.

Experimental validation using microwave-assisted synthesis to reduce trial-and-error cycles .

Q. What strategies resolve contradictions in spectroscopic data for pyrrolidine derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from:

- Stereochemical variations : Use chiral HPLC or NOESY to assess spatial arrangements .

- Solvent effects : Re-run spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .

- Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How does the stereochemistry of this compound impact its bioactivity?

Stereocenters in pyrrolidine rings influence binding affinity to biological targets (e.g., enzymes or receptors). For example, (S)-enantiomers of similar compounds show enhanced activity in CNS targets due to optimized hydrogen-bonding interactions . Methodologies include:

- Chiral resolution : Use of chiral auxiliaries or chromatography.

- Pharmacophore modeling : Molecular docking to predict enantiomer-specific interactions .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for this compound analogs?

- Variation of substituents : Modify the methyl or pyrrolidine groups to assess steric/electronic effects.

- Biological assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR .

- Data normalization : Use IC50 values and statistical tools (e.g., ANOVA) to compare potency .

Q. What experimental controls are critical in kinetic studies of pyrrolidine derivatives?

- Blank reactions : Exclude catalysts to assess non-catalytic pathways.

- Internal standards : Spike samples with deuterated analogs for LC-MS quantification .

- Temperature control : Use thermostated reactors to minimize thermal degradation .

Interdisciplinary Approaches

Q. How can membrane separation technologies improve purification of pyrrolidine derivatives?

Nanofiltration or reverse osmosis membranes selectively separate small molecules (MW < 500 Da) from byproducts. For example, polyamide membranes achieve >90% recovery of pyrrolidine compounds while removing salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.